![molecular formula C11H12O4 B3059438 Ethyl 3-formyl-4-methoxybenzoate CAS No. 122136-03-2](/img/structure/B3059438.png)
Ethyl 3-formyl-4-methoxybenzoate
Overview
Description
Ethyl 3-formyl-4-methoxybenzoate, also known as EMFB, is a common organic compound used in a variety of scientific applications. It is a colorless crystalline solid with a melting point of 109-110°C and a boiling point of 217°C. EMFB is a member of the carboxylic acid family and is characterized by its unique aromatic odor. It is used as a reagent in organic synthesis, as a catalytic agent in the polymerization of polyethylene, and as a building block for other organic compounds. EMFB is also used in the study of biochemistry and physiology, as well as in the development of new drugs and drug delivery systems.
Scientific Research Applications
Benzoic Acid Derivatives and Their Properties
Research on benzoic acid derivatives, including compounds like ethyl 3-formyl-4-methoxybenzoate, has led to the discovery of various benzoic acid derivatives from natural sources. These compounds have been identified using mass and NMR spectroscopy, indicating their potential in various scientific applications, particularly in the fields of organic chemistry and material science (Ali et al., 1998).
Synthesis and Chemical Transformations
The synthesis and transformation of similar compounds have been extensively studied. For instance, research has been conducted on the synthesis of anacardic acids, where reactions involving similar benzoic acid derivatives have been explored (Satoh et al., 2001). Additionally, studies on the formylation and bromination of related compounds, like methyl 2-hydroxy-4-methoxybenzoate, provide insights into the reactivity and potential applications of these derivatives in chemical synthesis (Cresp et al., 1973).
Antimicrobial and Antioxidant Properties
Some derivatives have been evaluated for their antimicrobial and antioxidant activities. Compounds structurally related to ethyl 3-formyl-4-methoxybenzoate have shown promising results in these areas, suggesting potential applications in pharmaceuticals and health-related research (Raghavendra et al., 2016).
Pharmaceutical Intermediate Synthesis
Ethyl 3-formyl-4-methoxybenzoate and related compounds also play a role as intermediates in the synthesis of pharmaceutical products. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves similar compounds, highlighting their importance in drug development (Wang Yu, 2008).
Heterocycle Synthesis
In the field of organic chemistry, derivatives of benzoic acid, similar to ethyl 3-formyl-4-methoxybenzoate, are used in the synthesis of diverse trifluoromethyl heterocycles. This demonstrates their versatility as building blocks in creating complex chemical structures (Honey et al., 2012).
properties
IUPAC Name |
ethyl 3-formyl-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZWEULABNSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348588 | |
Record name | ethyl 3-formyl-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122136-03-2 | |
Record name | ethyl 3-formyl-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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